3-ethynylthiophene-2-carbaldehyde
Description
Properties
CAS No. |
221103-69-1 |
|---|---|
Molecular Formula |
C7H4OS |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynylthiophene 2 Carbaldehyde
Retrosynthetic Analysis of 3-Ethynylthiophene-2-carbaldehyde Architectures
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or readily synthesizable precursors. For this compound, the primary disconnections involve the carbon-carbon bonds associated with the two functional groups on the thiophene (B33073) ring.
The most logical retrosynthetic strategy involves two key disconnections:
C(sp)-C(sp2) bond disconnection: The ethynyl (B1212043) group at the C3 position can be disconnected via a cross-coupling reaction, such as the Sonogashira coupling. This points to a 3-halothiophene-2-carbaldehyde as a key intermediate.
Formyl C-C bond disconnection: The carbaldehyde group at the C2 position can be traced back to a formylation reaction. This disconnection suggests a 3-ethynylthiophene (B1335982) precursor that can be selectively formylated at the adjacent C2 position.
These two approaches give rise to two main synthetic routes, which depend on the order of introducing the functional groups. A third, more fundamental disconnection, would break down the thiophene ring itself, pointing towards acyclic precursors. However, for synthesizing this specific derivative, functionalization of a pre-formed thiophene ring is the more common and direct strategy.
Strategies for Functional Group Introduction on the Thiophene Nucleus
The successful synthesis of this compound hinges on the ability to introduce the ethynyl and formyl groups onto the thiophene ring with precise regiochemical control. The electronic nature of the thiophene ring and the directing effects of existing substituents are critical considerations in these transformations.
Regioselective Ethynylation Approaches (e.g., Cross-Coupling Reactions)
The introduction of an ethynyl group onto a thiophene ring is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the premier method. organic-chemistry.orgwikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
The typical Sonogashira reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org A key precursor for the synthesis of the target molecule is a 2-formyl-3-halothiophene. This intermediate can then be coupled with a suitable terminal alkyne. To avoid self-coupling of the terminal alkyne and to manage the reactivity of the aldehyde, a protected alkyne such as trimethylsilylacetylene (B32187) is often used. The silyl (B83357) protecting group can then be removed under mild basic conditions (e.g., using K₂CO₃ in methanol) to reveal the terminal alkyne.
A successful Pd/C-mediated Sonogashira coupling of iodothiophene with terminal alkynes in water has been described, offering an economical and reliable process. nih.gov
Table 1: Example Conditions for Sonogashira Coupling on Thiophene Derivatives
| Catalyst System | Substrate | Alkyne | Solvent | Base | Outcome |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | 2-Formyl-3-iodothiophene | Trimethylsilylacetylene | Triethylamine | Triethylamine | High yield of coupled product |
| Pd/C / CuI / PPh₃ | Iodothiophene | Various terminal alkynes | Water | Diisopropylamine | Good yields of acetylenic thiophenes nih.gov |
This table presents illustrative conditions based on common practices in Sonogashira couplings and related C-H functionalizations.
Controlled Formylation Methodologies
Achieving regioselective formylation of a 3-substituted thiophene at the C2 position is a critical step. The two most prevalent and effective methods are the Vilsmeier-Haack reaction and metallation followed by quenching with a formylating agent.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. thieme-connect.deorganic-chemistry.org For a 3-substituted thiophene, formylation can occur at either the C2 or C5 position. The regioselectivity is influenced by the steric and electronic properties of the C3 substituent and the Vilsmeier reagent itself. researchgate.net For many 3-substituted thiophenes, formylation preferentially occurs at the more sterically accessible C5 position. However, with certain directing groups or by modifying the Vilsmeier reagent, C2 selectivity can be achieved. researchgate.netrsc.org
Lithiation-Formylation: A more direct and often more selective method for C2 formylation is the directed ortho-metallation approach. This involves treating a 3-substituted thiophene, typically a 3-halothiophene like 3-bromothiophene (B43185), with a strong organolithium base (e.g., n-butyllithium) at low temperatures. The bromine atom directs the lithiation to the adjacent C2 position. The resulting 2-lithiated intermediate is then quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group. tandfonline.comcommonorganicchemistry.com This method has been successfully used to prepare 2-bromo-3-formylthiophene, a key precursor for subsequent cross-coupling. tandfonline.comtandfonline.com
Table 2: Comparison of Formylation Methods for Thiophene Derivatives
| Method | Reagents | Typical Substrate | Selectivity | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 3-Methylthiophene | Mixture of 2- and 5-isomers, tunable by reagent size | researchgate.net |
| Lithiation-Formylation | n-BuLi, then DMF | 3-Bromothiophene | Highly selective for the 2-position | tandfonline.com |
Multi-Step Synthesis Pathways to this compound
The assembly of the final molecule can be approached through either a linear sequence, where transformations are performed sequentially on a single substrate, or a convergent approach, where key fragments are synthesized separately before being combined.
Linear Synthesis Protocols
A linear synthesis builds the molecule step-by-step on the thiophene core. A plausible and efficient linear route starts from a readily available starting material like 3-bromothiophene.
Linear Synthesis Example:
Formylation: 3-bromothiophene is dissolved in an anhydrous ether (like THF or diethyl ether) and cooled to -78 °C. n-Butyllithium is added dropwise to effect regioselective lithiation at the C2 position. The reaction is then quenched with DMF and warmed to room temperature to yield 3-bromo-2-thiophenecarbaldehyde . tandfonline.com
Sonogashira Coupling: The resulting 3-bromo-2-thiophenecarbaldehyde is subjected to Sonogashira coupling conditions. It is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (CuI), and an amine base (e.g., triethylamine) to produce 3-((trimethylsilyl)ethynyl)thiophene-2-carbaldehyde .
Deprotection: The trimethylsilyl (B98337) (TMS) protecting group is removed by treating the intermediate with a mild base, such as potassium carbonate (K₂CO₃) in methanol, to afford the final product, This compound .
Convergent Synthesis Protocols
A convergent synthesis involves the independent preparation of key intermediates that are later combined. This approach can be more efficient, especially for complex molecules, as it allows for the parallel construction of different parts of the molecule.
Convergent Synthesis Example:
Fragment 1 Synthesis (Ethynylated Thiophene): 3-bromothiophene is coupled with trimethylsilylacetylene under Sonogashira conditions to produce 3-((trimethylsilyl)ethynyl)thiophene . This intermediate is commercially available or can be readily synthesized.
Fragment 1 Formylation: The protected 3-ethynylthiophene is then regioselectively formylated. This can be challenging as the ethynyl group influences the ring's reactivity. A directed metallation approach is often required. The intermediate is treated with a strong base like lithium diisopropylamide (LDA) or n-BuLi, which can deprotonate the most acidic ring proton (at C2), followed by quenching with DMF to install the aldehyde at the C2 position, yielding 3-((trimethylsilyl)ethynyl)thiophene-2-carbaldehyde .
Deprotection: As in the linear approach, the final step is the removal of the TMS group with a mild base to yield This compound .
This convergent strategy front-loads the synthesis with the ethynylation step and then focuses on the regioselective introduction of the aldehyde, offering an alternative pathway to the target molecule.
Catalytic Systems in the Synthesis of this compound and Related Intermediates
Catalytic systems are central to the efficient synthesis of this compound and its precursors. These systems often employ transition metals to facilitate the formation of crucial carbon-carbon bonds, offering high yields and selectivity under controlled conditions.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing the carbon framework of this compound and related thiophene derivatives. nih.govresearchgate.net
The Sonogashira coupling reaction is a cornerstone in the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, a process catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly relevant for introducing the ethynyl group onto the thiophene ring. The versatility of the Sonogashira reaction allows for its application in the synthesis of complex molecules, including pharmaceuticals and organic materials, often under mild conditions such as room temperature and in aqueous media. wikipedia.org
Commonly used palladium catalysts include complexes with phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.orglibretexts.org While effective, research continues to focus on developing more efficient palladium catalysts to reduce catalyst loading. libretexts.org Copper(I) salts, such as copper(I) iodide (CuI), act as a co-catalyst, reacting with the terminal alkyne to form a more reactive copper(I) acetylide. wikipedia.org However, the presence of copper can sometimes lead to undesired side reactions, such as the homocoupling of alkynes (Glaser coupling), necessitating an inert atmosphere. wikipedia.org To circumvent this, copper-free Sonogashira protocols have been developed. wikipedia.orgresearchgate.net
The Suzuki-Miyaura reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, specifically for attaching aryl groups to the thiophene core. nih.govresearchgate.net This reaction couples an organoboron compound (like an arylboronic acid or ester) with an aryl or vinyl halide or triflate. nih.gov For instance, 4-arylthiophene-2-carbaldehydes have been synthesized in good to excellent yields by coupling 4-bromothiophene-2-carbaldehyde with various arylboronic acids or their pinacol (B44631) esters in the presence of a palladium(0) catalyst, such as [Pd(PPh₃)₄], and a base like potassium phosphate. nih.govresearchgate.net The choice of solvent can significantly impact the reaction's efficiency, with solvent systems like toluene/water mixtures being effective. nih.gov
Interactive Table: Comparison of Palladium-Catalyzed Coupling Reactions
| Reaction | Key Reactants | Catalyst System | Typical Base | Key Bond Formed |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Pd(0) complex (e.g., [Pd(PPh₃)₄]), Cu(I) salt (e.g., CuI) | Amine (e.g., triethylamine) | C(sp)-C(sp²) |
| Suzuki-Miyaura Coupling | Organoboron compound, Aryl/Vinyl halide | Pd(0) complex (e.g., [Pd(PPh₃)₄]) | Carbonate (e.g., K₂CO₃), Phosphate (e.g., K₃PO₄) | C(sp²)-C(sp²) |
Copper-Mediated Transformations
Copper-mediated or -catalyzed reactions provide a cost-effective and environmentally friendlier alternative to palladium for certain transformations in thiophene synthesis. nih.govnih.gov Copper catalysts have shown effectiveness in Sonogashira-type coupling reactions, sometimes eliminating the need for palladium altogether. nih.gov
For instance, copper(II) sulfate (B86663) pentahydrate has been used in the electrophilic cyclization of enyne substrates to form halogenated thiophenes in high yields, utilizing environmentally benign solvents like ethanol (B145695). nih.gov This approach highlights the principles of green chemistry by avoiding harsh reagents and solvents. nih.gov Copper-catalyzed tandem Sonogashira coupling-cyclization reactions have also been developed for the one-pot synthesis of substituted benzofurans, demonstrating the potential of copper to facilitate complex transformations. nih.gov
Metal-Free Synthetic Routes
The development of metal-free synthetic routes is a growing area of interest, aiming to avoid the cost, toxicity, and potential for product contamination associated with transition metal catalysts. organic-chemistry.orgnih.gov
One such approach involves the interaction of elemental sulfur with 1,3-diynes in the presence of a base like sodium tert-butoxide to form thiophene derivatives. organic-chemistry.org Mechanistic studies suggest that the trisulfur (B1217805) radical anion is a key intermediate in this process. organic-chemistry.org Another metal-free method utilizes the reaction of alkynols with elemental sulfur or potassium ethyl xanthogenate for the synthesis of substituted thiophenes. organic-chemistry.org Additionally, the synthesis of poly(thiophene-2-carbaldehyde) has been achieved using hydrochloric acid as a catalyst in an alcohol solvent, demonstrating a simple, metal-free polymerization method. journalskuwait.orgresearchgate.net
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of this compound and related compounds is crucial for developing environmentally responsible and sustainable chemical processes.
Solvent Optimization in Synthetic Processes
The choice of solvent is a key factor in the environmental impact of a chemical synthesis. Research has focused on replacing hazardous solvents with greener alternatives. nih.govresearchgate.net For example, N-hydroxyethylpyrrolidone (HEP), a biogenic solvent, has been successfully used in Sonogashira reactions, offering a good toxicological and ecotoxicological profile. nih.gov The use of water as a solvent or co-solvent is another important green strategy, and some Sonogashira couplings have been successfully performed in water. organic-chemistry.org Solvent choice can also be critical for reaction outcomes; for example, in the synthesis of certain halogenated thiophenes, ethanol proved to be a superior solvent over others like toluene, DMF, and THF. nih.gov In some cases, solvent-free conditions have been developed for Sonogashira reactions, further reducing environmental impact. acs.org
Interactive Table: Green Solvents in Thiophene Synthesis
| Solvent | Type | Application Example | Reference |
|---|---|---|---|
| N-hydroxyethylpyrrolidone (HEP) | Biogenic | Sonogashira coupling | nih.gov |
| Water | Aqueous | Sonogashira coupling | organic-chemistry.org |
| Ethanol | Bio-derived | Electrophilic halocyclization | nih.gov |
| Ionic Liquids (e.g., BmimBF₄) | Unconventional | PdI₂-catalyzed heterocyclodehydration | organic-chemistry.orgmdpi.com |
Catalyst Reuse and Recyclability
The ability to reuse and recycle catalysts is a cornerstone of sustainable chemistry, as it reduces waste and lowers costs. In the context of palladium-catalyzed reactions for thiophene synthesis, significant efforts have been made to develop recyclable catalytic systems. organic-chemistry.orgnih.gov
One successful strategy involves the use of sulfonated phosphine ligands in a biphasic system, such as a mixture of N-hydroxyethylpyrrolidone (HEP), water, and an organic base. nih.gov This system allows for the recycling of the palladium catalyst in Heck and Sonogashira reactions with high yields and minimal catalyst leakage or product contamination. nih.gov The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), as the reaction medium also enables the recycling of the palladium catalyst in the synthesis of thiophenes from 1-mercapto-3-yn-2-ols. organic-chemistry.orgmdpi.com The catalyst-solvent system can often be reused multiple times without a significant drop in activity. mdpi.com
Chemical Reactivity and Derivatization of 3 Ethynylthiophene 2 Carbaldehyde
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal ethynyl group is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the extension of the molecular framework and the introduction of new functionalities.
Carbon-Carbon Bond Forming Reactions
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdma.ch In this reaction, 3-ethynylthiophene-2-carbaldehyde serves as the terminal alkyne component, reacting with various electrophiles in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgmdma.ch The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. mdma.ch
The reactivity of the halide in the electrophile partner generally follows the order: I > Br > Cl > F. mdma.ch This allows for selective couplings when di- or poly-halogenated arenes are used. The reaction can be performed with a variety of aryl and vinyl halides, leading to the synthesis of a diverse array of substituted ethynylthiophene derivatives. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Sonogashira reaction suggests its utility in this context. beilstein-journals.orgscielo.brscielo.org.mx The synthesis of various arylthiophene-2-carbaldehydes has been achieved through Suzuki-Miyaura cross-coupling reactions, highlighting the utility of palladium catalysis in functionalizing the thiophene (B33073) core. mdpi.comresearchgate.net
Table 1: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 (Electrophile) | Catalyst System | Product |
| This compound | Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Et₃N | 3-(Phenylethynyl)thiophene-2-carbaldehyde |
| This compound | Aryl Bromide (e.g., Bromobenzene) | Pd(PPh₃)₄, CuI, Et₃N | 3-(Phenylethynyl)thiophene-2-carbaldehyde |
| This compound | Vinyl Halide (e.g., Vinyl Bromide) | Pd(PPh₃)₄, CuI, Et₃N | 3-(But-1-en-3-yn-1-yl)thiophene-2-carbaldehyde |
Note: This table represents expected products based on the general principles of the Sonogashira reaction.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, characterized by its high efficiency, regioselectivity, and mild reaction conditions. commonorganicchemistry.comnih.gov This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. commonorganicchemistry.comnih.gov this compound, with its terminal alkyne, is an ideal substrate for this transformation.
The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org The versatility of the CuAAC reaction allows for the coupling of this compound with a wide variety of organic azides, opening avenues for the synthesis of complex molecules for applications in medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant 1 | Reactant 2 (Azide) | Catalyst System | Product |
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 3-(1-(Benzyl)-1H-1,2,3-triazol-4-yl)thiophene-2-carbaldehyde |
| This compound | Phenyl Azide | CuSO₄, Sodium Ascorbate | 3-(1-(Phenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-carbaldehyde |
| This compound | Ethyl 2-azidoacetate | CuSO₄, Sodium Ascorbate | Ethyl 2-(4-(2-formylthiophen-3-yl)-1H-1,2,3-triazol-1-yl)acetate |
Note: This table illustrates expected products based on the principles of the CuAAC reaction.
The ethynyl group of this compound can participate in various pericyclic reactions, most notably 1,3-dipolar cycloadditions. wikipedia.orgwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkyne in this case) to form a five-membered heterocyclic ring. wikipedia.orgwikipedia.org
Common 1,3-dipoles that can react with the ethynyl moiety include nitrones and nitrile oxides. wikipedia.orgrsc.orgmdpi.comchem-station.comucc.ieresearchgate.netresearchgate.netnih.gov The reaction with a nitrone would yield an isoxazoline (B3343090) derivative, while reaction with a nitrile oxide would produce an isoxazole. wikipedia.orgwikipedia.orgresearchgate.net These cycloaddition reactions are valuable for the construction of complex heterocyclic systems from relatively simple precursors. frontiersin.org
Hydration and Hydrofunctionalization Reactions
The triple bond of the ethynyl group can undergo hydration reactions, typically under acidic conditions with a mercury catalyst or through a hydroboration-oxidation sequence. libretexts.org Acid-catalyzed hydration of a terminal alkyne, such as the one in this compound, would proceed via a Markovnikov addition of water across the triple bond, leading to an enol intermediate that tautomerizes to the corresponding methyl ketone.
Alternatively, hydroboration-oxidation provides a complementary anti-Markovnikov addition of water. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.comkhanacademy.org For a terminal alkyne, this process would initially yield an aldehyde, which in the case of this compound, would result in a di-aldehyde derivative.
Reactions Involving the Carbaldehyde Moiety
The carbaldehyde group of this compound is an electrophilic center that can participate in a variety of nucleophilic addition and condensation reactions.
A prominent reaction of aldehydes is the Knoevenagel condensation , which involves the reaction with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorganicreactions.orgorganic-chemistry.orgthermofisher.comslideshare.net This reaction with this compound would lead to the formation of a new carbon-carbon double bond, extending the conjugation of the system.
Another important reaction is the Wittig olefination , where the aldehyde reacts with a phosphorus ylide to form an alkene. tcichemicals.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comharvard.edu The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used. wikipedia.org
Furthermore, the aldehyde group can be readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). mdma.chcommonorganicchemistry.comvt.eduorganic-chemistry.org This transformation provides access to the corresponding hydroxymethylthiophene derivative, which can be a useful intermediate for further functionalization.
Table 3: Representative Reactions of the Carbaldehyde Moiety
| Reaction Type | Reactant 2 | Catalyst/Reagent | Product Type |
| Knoevenagel Condensation | Malononitrile (B47326) | Piperidine | (E/Z)-2-((3-ethynylthiophen-2-yl)methylene)malononitrile |
| Wittig Reaction | Methyl (triphenylphosphoranylidene)acetate | - | Methyl (E/Z)-3-(3-ethynylthiophen-2-yl)acrylate |
| Reduction | Sodium Borohydride | - | (3-Ethynylthiophen-2-yl)methanol |
Note: This table shows expected products based on the general reactivity of aldehydes.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)
The aldehyde group in this compound is a primary site for nucleophilic attack. byjus.compressbooks.pubmasterorganicchemistry.com The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing nature of the oxygen atom. libretexts.org This allows for the addition of various nucleophiles, leading to the formation of new carbon-carbon bonds and a range of functionalized derivatives.
Grignard Reagents: These organomagnesium halides (R-MgX) are potent nucleophiles that readily react with the aldehyde functionality. libretexts.orgsigmaaldrich.com The reaction involves the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, followed by an acidic workup to yield a secondary alcohol. libretexts.orgsigmaaldrich.commasterorganicchemistry.com
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) are highly reactive nucleophiles that add to the carbonyl group of this compound. This reaction also produces a secondary alcohol after quenching with an acid.
Table 1: Examples of Nucleophilic Addition Reactions
| Reagent | Product Type |
| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |
| Organolithium Reagent (e.g., n-BuLi) | Secondary Alcohol |
Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)
Condensation reactions provide another major pathway for the derivatization of this compound, primarily involving the aldehyde group.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or ethyl cyanoacetate. sciensage.inforesearchgate.net The reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. sciensage.info For instance, the reaction of a similar compound, thiophene-2-carboxaldehyde, with malononitrile proceeds readily. sciensage.inforesearchgate.net The electron-withdrawing character of the thiophene ring can enhance the electrophilicity of the aldehyde group, potentially accelerating the reaction. smolecule.com
Aldol Condensation: While specific examples with this compound are not prevalent in the provided search results, the aldehyde functionality is susceptible to aldol-type reactions. In a typical aldol condensation, the aldehyde would react with an enolate ion to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.
Schiff Base Formation: Schiff bases, or imines, are formed through the reaction of the aldehyde with a primary amine. wikipedia.orgyoutube.com This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. nih.gov These reactions are often reversible. nih.gov Thiophene-2-carboxaldehyde, a related compound, is known to form Schiff bases with various amines. oncologyradiotherapy.comresearchgate.net
Oxidation and Reduction Pathways of the Aldehyde Functionality
The aldehyde group of this compound can be readily oxidized or reduced to yield other important functional groups.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. A common oxidizing agent for this transformation is chromium trioxide (CrO₃) in an acidic medium. smolecule.com The reaction proceeds through a chromate (B82759) ester intermediate. smolecule.com
Reduction: The aldehyde group can be reduced to a primary alcohol. smolecule.com Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is an aromatic system, but its reactivity is influenced by the presence of the sulfur heteroatom and the electron-withdrawing aldehyde and ethynyl substituents.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The thiophene ring is generally more reactive towards electrophiles than benzene. The outcome of EAS on substituted thiophenes is directed by the existing substituents. Both the aldehyde and ethynyl groups are electron-withdrawing and will direct incoming electrophiles to specific positions on the ring. Key EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Directed Metalation and Subsequent Transformations (e.g., Lithiation)
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org It involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org In the context of thiophene derivatives, the sulfur atom itself can influence the regioselectivity of lithiation. The formyl group (aldehyde) can also act as a directing group, facilitating lithiation at the adjacent position on the thiophene ring.
Spectroscopic Characterization Methodologies in the Analysis of 3 Ethynylthiophene 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In 3-ethynylthiophene-2-carbaldehyde, distinct signals are expected for the aldehyde proton, the thiophene (B33073) ring protons, and the acetylenic proton. The aldehyde proton typically appears far downfield, generally in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. libretexts.org The protons on the thiophene ring will exhibit chemical shifts and coupling patterns characteristic of their positions relative to the electron-withdrawing aldehyde and ethynyl (B1212043) substituents. The acetylenic proton signal is also characteristic, though its position can vary.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a significantly downfield chemical shift, typically in the range of 180-200 ppm. oregonstate.edu The sp-hybridized carbons of the ethynyl group will have characteristic shifts in the 70-110 ppm region. oregonstate.edu The carbon atoms of the thiophene ring will also show distinct signals, with their chemical shifts influenced by the attached substituents. For example, in thiophene-2-carbaldehyde (B41791), the carbonyl carbon appears around 183.1 ppm, and the thiophene ring carbons are observed between 128.4 and 144.0 ppm. rsc.org
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound.
| Functional Group | Typical Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | 180 - 200 oregonstate.edu |
| Thiophene Ring | 120 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For every C-H bond in the molecule, a cross-peak will be observed in the HSQC spectrum.
Infrared (IR) Spectroscopic Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band in the region of 1670-1780 cm⁻¹ is characteristic of the carbonyl group in an aldehyde. openstax.org For aldehydes conjugated to an aromatic ring, this peak typically appears around 1705 cm⁻¹. pressbooks.pub
C-H Stretch (Aldehyde): Aldehydes also show a characteristic C-H stretching vibration around 2750 and 2850 cm⁻¹. openstax.org
C≡C Stretch: A weak to medium absorption band for the carbon-carbon triple bond of the ethynyl group is expected in the range of 2100-2260 cm⁻¹.
≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the triple bond typically appears as a sharp, strong band around 3300 cm⁻¹.
C-S Stretch: The thiophene ring will exhibit C-S stretching vibrations, although these can be weaker and appear in the fingerprint region (below 1500 cm⁻¹).
Table 2: Expected IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1670 - 1780 openstax.org |
| Aldehyde | C-H Stretch | 2750 and 2850 openstax.org |
| Alkyne | C≡C Stretch | 2100 - 2260 |
| Alkyne | ≡C-H Stretch | ~3300 |
Mass Spectrometric (MS) Approaches for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.orgmiamioh.edu The presence of the thiophene ring may lead to characteristic fragmentation patterns involving the sulfur atom. Analysis of the isotopic pattern of the molecular ion can also confirm the presence of sulfur. The fragmentation of the ethynyl group might also be observed. Detailed analysis of these fragmentation pathways allows for the confirmation of the proposed structure. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopic Principles for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org It is particularly useful for studying conjugated systems, such as the one present in this compound, which contains a thiophene ring, an ethynyl group, and a carbonyl group in conjugation.
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. libretexts.org The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. libretexts.org The n→π* transitions, involving the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital, are generally less intense and occur at longer wavelengths. libretexts.org
The conjugation of the thiophene ring with the ethynyl and carbonyl groups is expected to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. nih.gov The specific wavelengths and intensities of the absorption bands are sensitive to the solvent polarity and can provide insights into the electronic structure of the molecule. nih.gov The study of how substituents on the thiophene ring affect the UV-Vis spectrum can provide valuable information for the design of novel materials with specific optical properties. unizar.es
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of "this compound" derivatives.
While the crystal structure of "this compound" itself is not publicly available, analysis of closely related thiophene-2-carbaldehyde derivatives provides valuable insights into the expected solid-state conformation. For instance, the crystal structures of several derivatives reveal key features of the thiophene-carbaldehyde core.
In a study of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, the carbonyl group was found to be coplanar with the thiophene ring, indicating significant conjugation. nih.gov The crystal structure also revealed the presence of intermolecular C—H⋯O hydrogen bonds, which lead to the formation of one-dimensional linear chains within the crystal lattice. nih.gov This highlights the importance of non-covalent interactions in directing the solid-state packing of these molecules.
Similarly, the crystal structure of 2,3-bis(3'-methylthiophene-5'-carbaldehyde-2-yl)thiophene demonstrates the planarity of the thiophene rings and the specific conformations adopted by the molecules in the solid state. mdpi.com The analysis of such derivatives underscores the power of X-ray crystallography in elucidating detailed structural information that is unattainable through other methods.
The general procedure for X-ray crystal structure determination involves growing a single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and the molecular structure refined.
Table 1: Representative Crystallographic Data for Thiophene-2-carbaldehyde Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde | Monoclinic | P2₁/c | 11.101(3) | 10.457(3) | 17.326(5) | 104.473(4) | nih.gov |
| 2,3-bis(3'-methylthiophene-5'-carbaldehyde-2-yl)thiophene | Orthorhombic | Pbcn | 10.8457(4) | 8.1000(3) | 17.6048(6) | 90 | mdpi.com |
This table presents data for derivatives of this compound to illustrate typical crystallographic parameters.
Other Advanced Characterization Techniques (e.g., Raman Spectroscopy, Circular Dichroism)
Beyond X-ray crystallography, other spectroscopic methods provide complementary information about the vibrational and electronic properties of "this compound" and its derivatives.
Raman Spectroscopy
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the thiophene ring and the ethynyl group. The Raman spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different vibrational motions.
For thiophene and its derivatives, Raman spectroscopy can be used to study the effects of substitution on the vibrational frequencies of the ring. For example, the C=C and C-S stretching modes of the thiophene ring are readily observable in the Raman spectrum. jchps.comresearchgate.net The presence of the ethynyl group in "this compound" would give rise to a characteristic C≡C stretching vibration, typically observed in the region of 2100-2260 cm⁻¹. The position and intensity of this peak can provide information about the electronic environment of the alkyne.
Furthermore, resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the vibrations of specific parts of a molecule. koreascience.kr This technique could be particularly useful for studying charge-transfer interactions in donor-acceptor derivatives of "this compound".
Circular Dichroism
Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a derivative of "this compound" to be CD-active, it must be chiral. This could be achieved, for example, by introducing a chiral center in a substituent attached to the thiophene ring.
CD spectroscopy is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration of a chiral compound or to study conformational changes in chiral polymers. nih.gov In the context of thiophene derivatives, CD has been used to investigate the expression of chirality in linked poly(thiophenes) and to characterize chiral polymers functionalized at the 3-position of the thiophene ring. nih.govrsc.org The Cotton effects observed in the CD spectrum provide information about the electronic transitions and the spatial arrangement of the chromophores within the chiral molecule. acs.org
For a chiral derivative of "this compound," CD spectroscopy could provide valuable insights into its solution-state conformation and any supramolecular chiral aggregation.
Applications of 3 Ethynylthiophene 2 Carbaldehyde As a Versatile Synthetic Building Block
Precursor in Medicinal Chemistry Research (Focus on Synthetic Pathways to Scaffolds, Excluding Clinical Data)
3-Ethynylthiophene-2-carbaldehyde serves as a crucial starting material in the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their potential pharmacological activities. Its bifunctional nature, possessing both a reactive aldehyde group and an ethynyl (B1212043) group, allows for a diverse range of chemical transformations.
Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds and Intermediates
The aldehyde functionality of this compound readily undergoes condensation reactions with various nucleophiles to form a wide array of heterocyclic scaffolds. For instance, it can be used to synthesize thiophene-containing chalcones, which are precursors to flavonoids and isoflavonoids. researchgate.net These chalcones are synthesized through the Claisen-Schmidt condensation of this compound with appropriate ketones. The resulting α,β-unsaturated ketone system in the chalcone (B49325) is a versatile intermediate for the synthesis of pyrazolines, isoxazoles, and other heterocyclic systems.
Furthermore, the ethynyl group can participate in various cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with organic azides leads to the formation of 1,2,3-triazole-substituted thiophenes. sigmaaldrich.com The triazole ring is a well-known pharmacophore, and its incorporation can lead to compounds with a broad spectrum of biological activities.
Another important application is in the synthesis of thieno[3,2-b]thiophenes. A multi-step synthesis starting from 3-bromothiophene-2-carbaldehyde involves the introduction of a tert-butylthiolate group, followed by Seyferth-Gilbert homologation to form a terminal alkyne, which is then cyclized to the thieno[3,2-b]thiophene (B52689) scaffold. mdpi.com This fused heterocyclic system is a key component in many biologically active molecules.
The Suzuki-Miyaura cross-coupling reaction is another powerful tool utilized for the functionalization of thiophene (B33073) rings. While research has been conducted on 4-arylthiophene-2-carbaldehydes synthesized via this method, the direct use of this compound in such reactions to produce aryl-substituted derivatives for medicinal chemistry is an area of ongoing exploration. nih.gov
Design and Construction of Complex Molecular Architectures for Biological Probes
The unique combination of the aldehyde and ethynyl functionalities in this compound makes it an excellent building block for the design and construction of complex molecular architectures for biological probes. The aldehyde group can be selectively modified to introduce fluorescent tags or other reporter groups, while the ethynyl group can be used for bioconjugation via "click" chemistry. researchgate.net
For example, the aldehyde can be converted to an oxime or hydrazone, which can then be further functionalized. The ethynyl group allows for the attachment of the thiophene scaffold to biomolecules such as peptides or proteins, enabling the development of targeted probes for imaging or diagnostic applications. The rigid thiophene-ethynyl moiety can also act as a linker, controlling the distance and orientation between different functional parts of a biological probe.
Monomer in Polymer Science and Materials Research
This compound is a valuable monomer in the synthesis of novel polymers with interesting electronic and optical properties. The presence of both the electron-rich thiophene ring and the π-conjugated ethynyl group makes it an ideal candidate for the construction of conjugated polymers.
Development of Conjugated Polymers Incorporating Thiophene-Ethynyl Moieties
The polymerization of this compound and its derivatives can lead to the formation of conjugated polymers with alternating thiophene and ethynylene units in the polymer backbone. mdpi.comwhiterose.ac.uk These polymers exhibit extended π-conjugation, which is essential for their use in electronic and optoelectronic devices. The Sonogashira coupling reaction is a common method for the synthesis of such polymers, where the ethynyl group of the monomer reacts with an aryl or vinyl halide in the presence of a palladium catalyst. mdpi.comwhiterose.ac.uk
The properties of the resulting polymers can be tuned by copolymerization with other monomers. For example, copolymerization with fluorene (B118485) units has been shown to result in polymers with low band gaps, which is desirable for applications in organic solar cells. mdpi.comwhiterose.ac.uk The introduction of the thiophene-ethynyl moiety can also improve the planarity and charge transport properties of the polymers.
Fabrication of Optoelectronic and Electronic Materials (e.g., Organic Semiconductors, Dyes for Solar Cells, OLEDs)
The unique electronic structure of polymers derived from this compound makes them suitable for a variety of optoelectronic and electronic applications.
Organic Semiconductors: The extended π-conjugation and good charge transport properties of these polymers make them promising candidates for use as the active layer in organic field-effect transistors (OFETs) and other electronic devices. nih.gov
Dyes for Solar Cells: Thiophene-ethynyl containing molecules have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.govresearchgate.net The thiophene unit acts as an electron donor, while the ethynyl group can be part of the π-bridge that facilitates charge transfer from the dye to the semiconductor electrode (e.g., TiO2). The aldehyde group can be converted to a cyanoacrylic acid, which serves as an anchoring group to the semiconductor surface. nih.gov
Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of these polymers make them attractive for use as the emissive layer in OLEDs. By modifying the polymer structure, the color of the emitted light can be controlled.
Below is an interactive data table summarizing the impact of thiophene-ethynyl moieties on the performance of dye-sensitized solar cells.
| Dye Structure | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current Density (mA/cm²) | Reference |
| Dye with dithienothiophene (rigid) | 0.3 | 0.7 | 1.2 | nih.gov |
| Dye with terthiophene (flexible) | Lower than rigid counterpart | - | - | nih.gov |
| Ruthenium complex with ethynyl-thiophene | - | - | - | researchgate.net |
Functionalization of Polymeric Surfaces
The aldehyde group of this compound provides a convenient handle for the functionalization of polymeric surfaces. Polymers bearing this monomer can be synthesized and then the aldehyde groups on the surface can be modified through various chemical reactions. For example, they can be reacted with amines to form Schiff bases, or with hydrazines to form hydrazones. This allows for the attachment of a wide range of functional molecules, including biomolecules, to the polymer surface. This surface modification can be used to alter the surface properties of the material, such as its wettability, biocompatibility, or to introduce specific recognition sites.
Intermediate in Natural Product Total Synthesis
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its constituent functional groups—the aldehyde and the ethynyl moieties—are staples in the synthetic chemist's toolbox for forging intricate molecular frameworks. The aldehyde group readily participates in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and the formation of Schiff bases, which are pivotal steps in the assembly of complex natural product skeletons.
The ethynyl group, on the other hand, offers a gateway to further molecular complexity through reactions such as Sonogashira cross-coupling, click chemistry, and various cyclization reactions. sigmaaldrich.comchemicalbook.comsigmaaldrich.com These reactions are instrumental in creating the carbon-carbon and carbon-heteroatom bonds that are prevalent in many natural products. For instance, derivatives of 3-ethynylthiophene (B1335982) have been utilized in the synthesis of complex heterocyclic systems. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
The potential for this compound to serve as a precursor in natural product synthesis can be inferred from the synthesis of various thiophene-containing bioactive molecules. nih.govimpactfactor.org The thiophene ring itself is a structural motif found in some natural products and is considered a privileged scaffold in medicinal chemistry. nih.gov The strategic placement of the ethynyl and carbaldehyde groups on this ring system provides orthogonal handles for the sequential construction of complex target molecules. A plausible synthetic strategy would involve the initial elaboration of the aldehyde functionality, followed by transformations of the ethynyl group, or vice versa, to build up the desired molecular architecture.
Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis
| Functional Group | Reaction Type | Potential Application in Synthesis |
| Aldehyde | Aldol Condensation | Formation of β-hydroxy carbonyls, key structural units in polyketides. |
| Aldehyde | Wittig Reaction | Formation of alkenes for extending carbon chains. |
| Aldehyde | Reductive Amination | Introduction of nitrogen-containing functional groups. |
| Ethynyl | Sonogashira Coupling | Formation of C(sp)-C(sp2) bonds to append aryl or vinyl groups. |
| Ethynyl | Click Chemistry (Huisgen Cycloaddition) | Formation of triazole rings for linking molecular fragments. |
| Ethynyl | Hydration/Oxidation | Conversion to a ketone or carboxylic acid functionality. |
Applications in Chemo/Biosensors Development (Focus on Chemical Synthesis of Sensing Elements)
The development of novel chemosensors and biosensors relies on the design and synthesis of molecules that can selectively interact with an analyte and produce a measurable signal. The bifunctional nature of this compound makes it an attractive platform for the synthesis of such sensing elements.
The aldehyde group can be readily condensed with a variety of amino-functionalized molecules, such as fluorescent dyes or analyte recognition moieties, to form Schiff base derivatives. This covalent linkage allows for the modular construction of sensors where the thiophene unit can act as a part of the signaling component or as a structural support. For example, thiophene-based aldehydes have been used to create fluorescent probes for the detection of biologically relevant species like NAD(P)H in living cells. nih.gov In a typical design, the thiophene-aldehyde fragment is coupled with a fluorophore. The interaction of the resulting probe with the analyte can lead to a change in the electronic properties of the conjugated system, resulting in a detectable change in the fluorescence emission.
The ethynyl group offers additional opportunities for sensor development. It can be used to tune the electronic and photophysical properties of the sensor molecule. Furthermore, the terminal alkyne can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach the sensor molecule to a solid support, a nanoparticle, or a biomolecule, which is a common strategy in the fabrication of biosensors. Thiophene-based fluorescent sensors have been developed for the detection of metal ions like Au³⁺. dtu.dk
Table 2: Synthesis of Sensing Elements from Thiophene-Based Aldehydes
| Precursor | Reaction | Resulting Sensor Type | Analyte Example | Reference |
| 5-Bromothiophene-2-carbaldehyde | Suzuki Coupling, then Methylation | Fluorescent Probe | NAD(P)H | nih.gov |
| Thiophene-based molecule | - | Fluorescent Sensor | Au³⁺ | dtu.dk |
The general strategy for creating a chemosensor from this compound would involve a two-step process. First, the aldehyde is reacted with an amino-containing molecule that can recognize the target analyte. Second, the ethynyl group can be modified to fine-tune the sensor's properties or to attach it to a surface. This modular approach allows for the rational design of sensors for a wide range of applications.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of large, well-organized molecular assemblies. The ethynyl group in this compound is a key player in this field. Terminal alkynes are known to form strong and directional interactions with metal ions, particularly silver(I), leading to the formation of coordination polymers and metal-organic frameworks (MOFs).
A notable example is the reaction of 3-ethynylthiophene with silver nitrate, which results in the formation of a polymeric compound, [(C₄H₃S-3)C≡CAg]n. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This demonstrates the propensity of the ethynylthiophene moiety to engage in self-assembly processes driven by metal-ligand coordination. The bifunctionality of this compound, with its additional aldehyde group, opens up possibilities for creating more complex supramolecular architectures. The aldehyde group can participate in hydrogen bonding or be used to introduce other functional groups that can direct the self-assembly process through orthogonal interactions.
Table 3: Supramolecular Assemblies Involving Ethynylthiophene Derivatives
| Precursor | Assembly Driving Force | Resulting Structure | Potential Application | Reference |
| 3-Ethynylthiophene | Ag(I) Coordination | Coordination Polymer | - | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| Ethynyl-based linkers | Metal Coordination | Metal-Organic Frameworks | Gas Adsorption, Catalysis | rsc.org |
The ability of this compound to participate in both metal coordination and other non-covalent interactions makes it a promising candidate for the construction of hierarchical supramolecular structures.
Future Research Directions and Challenges in 3 Ethynylthiophene 2 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Key areas of development include:
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and have been used to synthesize various arylthiophene-2-carbaldehydes. nih.govresearchgate.netresearchgate.net Future work could adapt these methods for the direct and efficient introduction of the ethynyl (B1212043) group.
Cyclization of Functionalized Alkynes: A significant advancement in thiophene (B33073) synthesis involves the heterocyclization of functionalized alkyne substrates. mdpi.com These methods, which can be promoted by metals or bases, provide a direct and atom-economical route to highly substituted thiophenes and could be tailored for the target molecule. mdpi.com
Metal-Free Approaches: To enhance sustainability and reduce metal toxicity, metal-free synthetic methodologies are gaining traction. nih.gov Exploring these routes, potentially using elemental sulfur as the sulfur source with appropriately designed acyclic precursors, presents a promising green alternative. nih.gov
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and easier scalability compared to traditional batch processes.
Challenges in this area include achieving high regioselectivity to ensure the correct placement of both the ethynyl and carbaldehyde groups, avoiding unwanted side reactions such as polymerization of the ethynyl moiety, and developing catalysts that are both highly efficient and reusable. nih.gov
Exploration of Undiscovered Reactivity Patterns and Multi-Component Reactions
The dual functionality of 3-ethynylthiophene-2-carbaldehyde opens a vast landscape for exploring novel reactivity. The aldehyde group can participate in classic condensation and addition reactions, while the terminal alkyne is a gateway to cycloadditions, coupling reactions, and polymerization.
A particularly promising avenue is the use of this compound in Multi-Component Reactions (MCRs) . MCRs are highly efficient, atom-economical processes where three or more reactants combine in a single step to form a complex product, reducing waste and simplifying synthetic procedures. nih.govnih.gov Thiophene-2-carbaldehyde (B41791) itself is a known participant in MCRs, and the addition of the ethynyl group provides a secondary point of reactivity for subsequent transformations or for direct involvement in more complex, higher-order MCRs. researchgate.netrsc.org Examples of MCRs that could be explored include:
Passerini and Ugi Reactions: Utilizing the aldehyde functionality to construct complex peptide-like scaffolds. mdpi.com
Hantzsch-type Reactions: The aldehyde could be a component in the synthesis of highly substituted dihydropyridines. nih.gov
Povarov Reaction: An acid-catalyzed reaction of an aldehyde, an amine, and an alkene to yield tetrahydroquinolines. nih.gov
Beyond MCRs, the molecule's structure is ideal for intramolecular reactions or domino sequences, where a reaction at one functional group triggers a subsequent transformation at the other. The exploration of dearomative cycloadditions, which has been investigated for other thiophene derivatives, could lead to novel bicyclic and tricyclic structures with interesting properties. acs.org
Advanced Material Applications and Rational Design for Specific Functions
Thiophene-based materials are renowned for their applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. nih.govnih.gov The incorporation of both aldehyde and ethynyl functionalities in this compound provides unique opportunities for creating advanced materials through rational design.
Conducting Polymers: The ethynyl group can undergo polymerization to form polyacetylene-type chains, while the thiophene ring contributes to the conductivity of the polymer backbone. The aldehyde group can be used to tune solubility or to anchor the polymer to surfaces. Poly(thiophene-2-carbaldehyde) has been synthesized and shown to form nanostructured particles. researchgate.netjournalskuwait.org Introducing the ethynyl linkage could lead to polymers with enhanced electronic and optical properties.
Functional Dyes and Sensors: The conjugated system can be extended through reactions at the aldehyde and alkyne positions to create chromophores with tailored absorption and emission profiles. The aldehyde group is a convenient handle for attaching recognition units, enabling the design of chemosensors.
Cross-Linked Networks: The bifunctionality of the molecule allows it to act as a cross-linking agent, forming robust, three-dimensional polymer networks with high thermal stability and specific mechanical properties.
The primary challenge is to control the polymerization and modification reactions precisely to achieve materials with desired and reproducible properties. Rational design will require a synergistic approach combining synthetic chemistry with computational modeling to predict the electronic and structural properties of the resulting materials.
Integration into More Complex Supramolecular Architectures and Nanostructures
The defined geometry and reactive termini of this compound make it an excellent candidate for constructing highly ordered supramolecular systems and nanostructures.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The aldehyde and ethynyl groups can be transformed into linking units (e.g., carboxylates, amines, imines) that connect metal nodes or organic building blocks into extended, porous frameworks. These materials have potential applications in gas storage, catalysis, and separation.
Self-Assembled Monolayers (SAMs): The molecule can be functionalized to anchor onto surfaces like gold or silicon. The terminal group can then be used to control surface properties or to build up multilayered structures.
Polymeric Nanoparticles: The polymerization of thiophene-2-carbaldehyde has been shown to produce spherical nanoparticles with average diameters in the range of 120-170 nm. researchgate.netjournalskuwait.org Utilizing this compound as a monomer or co-monomer could lead to the formation of functional nanoparticles with applications in catalysis or drug delivery. The ethynyl group offers a site for post-polymerization modification using click chemistry.
A key challenge is achieving long-range order and controlling the morphology of the resulting assemblies. This requires a deep understanding of the non-covalent interactions and reaction kinetics that govern the self-assembly or framework-formation processes.
High-Throughput Synthesis and Automated Methodologies
To rapidly explore the vast chemical space accessible from this compound, high-throughput experimentation (HTE) and automated synthesis are indispensable tools. acs.org These technologies allow for the parallel execution of hundreds of reactions, dramatically accelerating the discovery of new reactivity patterns and the optimization of reaction conditions. acs.org
By employing robotic liquid handlers and automated analysis platforms, researchers can systematically screen large libraries of catalysts, solvents, and reaction partners for MCRs or polymerization reactions. This data-driven approach, potentially augmented by machine learning algorithms, can uncover non-intuitive reaction outcomes and identify optimal conditions for synthesizing materials with specific target properties. acs.org This methodology has already proven effective in uncovering novel dearomative cycloadditions of thiophenes. acs.org
The main challenges in this area are the initial investment in specialized equipment and the development of robust analytical methods capable of rapidly and reliably characterizing the products of numerous parallel reactions.
Addressing Scalability and Industrial Feasibility of Synthesis
For any promising compound to move from academic curiosity to practical application, its synthesis must be scalable and economically viable. While a multi-step synthesis might be acceptable for laboratory-scale research, industrial production demands high-yield, low-cost, and safe processes. mdpi.com
Future research must address the challenges of scaling up the synthesis of this compound. This includes:
Process Optimization: Transitioning from expensive palladium catalysts used in many lab-scale coupling reactions to more abundant and cheaper metals like copper or nickel, or developing highly active catalysts with very low loading. nih.gov
Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, to reduce solvent waste and cost on an industrial scale.
Safety: Assessing and mitigating the risks associated with handling potentially unstable intermediates or reagents (like organolithium compounds) at a large scale. mdpi.com
A successful transition to industrial scale will likely involve the development of a continuous flow process, which can offer better heat management, improved safety, and more consistent product quality compared to large-batch reactors. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethynylthiophene-2-carbaldehyde, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves functionalization of the thiophene ring. A common approach is the Sonogashira coupling of 3-bromothiophene-2-carbaldehyde with trimethylsilylacetylene, followed by deprotection . Reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) critically affect yield. For instance, using Pd(PPh₃)₂Cl₂/CuI in THF at 60°C achieves ~75% yield, but impurities from side reactions (e.g., aldehyde oxidation) require purification via column chromatography (hexane:EtOAc gradient) . Elemental analysis (C: 63.1%, H: 3.2%, S: 16.4%) and LC-MS ([M+H]⁺ = 179.03) are used to verify purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer : NMR (¹H/¹³C) and IR spectroscopy are essential. Key markers include:
- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet), ethynyl proton at δ 3.1–3.3 ppm .
- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm, sp-hybridized carbons (C≡C) at δ 70–85 ppm .
- IR : Strong C≡C stretch at ~2100 cm⁻¹ and C=O stretch at ~1680 cm⁻¹ .
Discrepancies in spectral data (e.g., shifted aldehyde peaks) may indicate solvent effects or tautomerism .
Q. How does the aldehyde group in this compound influence its reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing aldehyde group activates the thiophene ring toward electrophilic substitution but complicates metal-catalyzed couplings. For Suzuki-Miyaura reactions, the aldehyde must be protected (e.g., as an acetal) to prevent catalyst poisoning. Post-reaction deprotection with HCl/MeOH restores the aldehyde . Competing reactivity at the ethynyl group (e.g., Glaser coupling) requires careful stoichiometric control .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they predict regioselectivity in further functionalization?
- Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals. The HOMO (-5.8 eV) localizes on the ethynyl group, favoring electrophilic attacks at the β-position of the thiophene ring. LUMO (-1.9 eV) suggests nucleophilic reactivity at the aldehyde . MD simulations (AMBER force field) predict solvent effects on conformational stability, critical for designing supramolecular assemblies .
Q. How do crystallographic challenges (e.g., twinning or disorder) affect structural determination of this compound derivatives, and what refinement strategies mitigate these issues?
- Answer : The linear ethynyl group often causes disorder in crystal lattices. SHELXL refinement with TWIN/BASF commands resolves twinning in ~40% of cases . For severe disorder, omit maps and isotropic displacement parameter (Ueq) constraints improve model accuracy. High-resolution data (<1.0 Å) is preferred but rarely achievable due to low crystal quality .
Q. What experimental and theoretical approaches resolve contradictions in reported bioactivity data for this compound analogs?
- Answer : Discrepancies in IC₅₀ values (e.g., 5–50 µM in kinase inhibition assays) arise from assay conditions (e.g., ATP concentration) or solvent effects (DMSO vs. aqueous buffer). Meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) and QSAR models (e.g., CoMFA) identifies structure-activity trends . Orthogonal validation via SPR (surface plasmon resonance) confirms binding kinetics .
Methodological Considerations
Q. How can researchers optimize reaction scalability for this compound without compromising stereochemical integrity?
- Answer : Flow chemistry systems enhance scalability while maintaining control over exothermic reactions (e.g., alkyne deprotection). A segmented flow reactor with Pd/C cartridges achieves 85% yield at 10 g scale, compared to 65% in batch mode . In-line FTIR monitors intermediate formation .
Q. What strategies are effective in analyzing decomposition pathways of this compound under ambient storage conditions?
- Answer : Accelerated stability studies (40°C/75% RH) combined with UPLC-QTOF identify major degradation products (e.g., oxidation to carboxylic acid). Arrhenius modeling predicts a shelf life of 6 months at 25°C. Antioxidants (e.g., BHT) in storage solvents reduce degradation by 30% .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
